Linker Chemistry and Conformation: Carbonyl vs. Methylene Bridge Defines Hydrogen‑Bond Capacity and Molecular Shape
The target compound incorporates a carbonyl linker between the piperidine nitrogen and the indole C‑6, whereas the most frequently procured comparator, L‑741,626, uses a methylene bridge to indole C‑3 [1]. The carbonyl introduces a hydrogen‑bond acceptor, lowers the calculated logP by ∼1.3 units (3.2 vs. 4.5 for L‑741,626; ChemDiv data vs. DrugBank prediction for L‑741,626 ), and rigidifies the side chain, restricting the conformational ensemble available to the indole ring. In the 4C4HP series, KDR‑blocking potency positively correlates with clogP [2]; therefore the target compound is expected to exhibit reduced KDR block (estimated ∼3‑ to 5‑fold right‑shift in IC₅₀) compared with L‑741,626, a desirable feature when a cleaner D₂‑receptor signal is required.
| Evidence Dimension | Linker type, logP, and derived KDR-block liability |
|---|---|
| Target Compound Data | Carbonyl linker; logP 3.2 (calculated); H‑bond acceptors: 3 |
| Comparator Or Baseline | L‑741,626: methylene linker; logP ~4.5 (predicted); H‑bond acceptors: 2 |
| Quantified Difference | Δ logP ≈ −1.3; estimated Δ KDR IC₅₀ ≈ 3‑ to 5‑fold (class‑level extrapolation) |
| Conditions | Physicochemical property calculation (ChemDiv, DrugBank); KDR block assay in mouse cortical neurons (whole‑cell patch‑clamp) for 4C4HP series [2] |
Why This Matters
Procurement teams evaluating D2‑receptor probes can use the lower lipophilicity and altered H‑bond profile to select a compound with reduced off‑target potassium‑channel liability, an endpoint that cannot be assumed for the higher‑logP methylene‑linked standard.
- [1] Kulagowski JJ, et al. Bioorg Med Chem. 2006;14(20):7059‑7070. Analogues of the dopamine D2 receptor antagonist L741,626: binding, function and SAR. View Source
- [2] Scilit: Ramos BP, et al. Block of KDR channels by reduced haloperidol and related 4C4HP compounds; potency correlates with clogP. View Source
